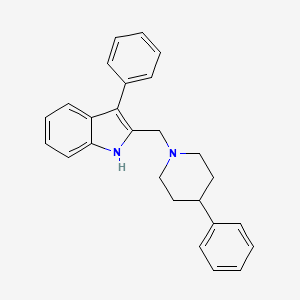

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group attached to the indole core, along with a piperidine ring, making it a unique structure with potential pharmacological applications.

Preparation Methods

The synthesis of 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

Final Coupling: The final step involves coupling the phenyl group to the indole-piperidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds or carbonyl groups to their respective reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the compound, leading to the formation of carboxylic acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Studies: Researchers use this compound to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. It serves as a tool to understand the molecular mechanisms underlying these processes.

Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can act as an inhibitor or activator, providing insights into protein function and regulation.

Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of target proteins and altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

Indole-3-carbinol: Known for its anticancer properties, it shares the indole core but lacks the piperidine ring.

Piperidine derivatives: Compounds like piperine, which is found in black pepper, have a piperidine ring but differ in their overall structure and biological activity.

Indole-2-carboxylic acid: Another indole derivative with different functional groups, used in various chemical and biological studies.

The uniqueness of this compound lies in its combined indole and piperidine structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its cytotoxicity and genotoxicity profiles.

The molecular formula for this compound is C23H24N2, with a molecular weight of approximately 348.45 g/mol. The compound features a phenyl group, a piperidine moiety, and an indole structure, which are known to contribute to various biological activities.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of related indole derivatives. A series of 3-phenyl-1H-indoles were synthesized and evaluated for their effectiveness against Mtb. The key findings are summarized in the following table:

| Compound | MIC (µM) | MBC (µM) | Cytotoxicity (CC50, µM) | Genotoxicity |

|---|---|---|---|---|

| 3r | 20 | 40 | >100 | Negative |

| 3h | <30 | Not determined | <30 | Positive |

| 3n | <30 | Not determined | <30 | Positive |

| 3t | <30 | Not determined | <30 | Positive |

The compound designated as 3r exhibited promising antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 20 µM and a Minimum Bactericidal Concentration (MBC) of 40 µM. Importantly, it demonstrated a lack of cytotoxicity at concentrations greater than 100 µM and was negative for genotoxic effects. In contrast, other compounds like 3h , 3n , and 3t showed lower selectivity due to their cytotoxic profiles at concentrations below 30 µM .

Time-Kill Kinetics

The time-kill kinetics of compound 3r were assessed over a period of 21 days. The results indicated that at concentrations close to the MIC, the compound maintained bactericidal activity with a strong time-dependent characteristic. Specifically:

- At 0.5×MIC (10 µM), regrowth was observed on day 21.

- At 1.0×MIC (20 µM), viable cell counts remained stable between 4.2 to 4.6 logs over the same period.

- The MBC was established at 2×MIC (40 µM), effectively reducing culture counts to below detection limits by day 21 .

Cytotoxicity and Genotoxicity

Cytotoxic assessments were performed using HepG2 and Vero cell lines, revealing that compound 3r was non-toxic at concentrations exceeding 100 µM. Conversely, other derivatives exhibited notable cytotoxicity, indicating potential safety concerns for therapeutic applications . Genotoxicity tests confirmed that 3r did not induce genotoxic effects, making it a candidate for further development in anti-tuberculosis therapies.

Properties

CAS No. |

827016-70-6 |

|---|---|

Molecular Formula |

C26H26N2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

3-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |

InChI |

InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-25-26(22-11-5-2-6-12-22)23-13-7-8-14-24(23)27-25/h1-14,21,27H,15-19H2 |

InChI Key |

GCNHAGOBNXXNMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.